![molecular formula C23H27FN4O3 B10987498 N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide](/img/structure/B10987498.png)
N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methoxyphenyl group, a fluorophenyl group, and a pyrrolidine carboxamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the 4-(3-methoxyphenyl)piperazine intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluoro-2-nitrobenzoic acid under reductive conditions to introduce the fluorophenyl group.
Formation of the Pyrrolidine Carboxamide: Finally, the compound is cyclized with pyrrolidine-1-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have shown promise as anticancer agents. For instance, derivatives of piperazine and pyrrolidine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that Mannich bases containing piperazine residues exhibited varying levels of cytotoxicity against several cancer cell lines, including MCF-7 (human breast cancer) and HepG2 (hepatocellular carcinoma) . The incorporation of the piperazine moiety in N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide suggests potential efficacy in similar applications.
Neurological Disorders
The compound's structural features may also position it as a candidate for treating neurological disorders. Compounds that modulate neurotransmitter systems, particularly those targeting serotonin and dopamine receptors, have been explored for conditions such as depression and anxiety. The piperazine group is known for its role in enhancing neuropharmacological activity .
Antimicrobial Properties
Certain derivatives of pyrrolidine and piperazine have demonstrated antimicrobial activity. The presence of fluorine in the structure may enhance lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens . This aspect warrants further exploration in preclinical studies.
Synthesis Methodologies
The synthesis of this compound can be approached through several methods:
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are pivotal in forming C–N bonds, which are essential for constructing the piperazine and pyrrolidine frameworks . These reactions allow for the selective introduction of functional groups under mild conditions, facilitating the assembly of complex molecules.
Mannich Reaction
The Mannich reaction is a well-established method for synthesizing β-amino carbonyl compounds. This approach can be utilized to introduce the piperazine moiety into the pyrrolidine framework effectively .
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
These findings underscore the therapeutic potential of this compound across multiple domains.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This interaction can affect various signaling pathways in the brain, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperazine: Similar structure but lacks the methoxyphenyl and pyrrolidine carboxamide groups.
N-(3-methoxyphenyl)piperazine: Similar structure but lacks the fluorophenyl and pyrrolidine carboxamide groups.
N-(4-fluoro-2-nitrophenyl)piperazine: Intermediate in the synthesis of the target compound.
Uniqueness
N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide is unique due to its combination of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidine carboxamide moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C22H24FN5O2
- Molecular Weight : 397.45 g/mol
- Key Functional Groups :
- Fluorine atom at the para position of the phenyl ring.
- Piperazine moiety, which is known for its role in enhancing bioactivity.
- Pyrrolidine carboxamide structure contributing to its pharmacological profile.
This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine ring is known to interact with various receptors, including:
- Serotonin Receptors : It may act as an antagonist at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptors : Its activity at dopamine receptors could be beneficial in treating disorders such as schizophrenia.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound demonstrate significant antidepressant and anxiolytic properties. A study highlighted that derivatives with similar piperazine structures showed enhanced binding affinity for serotonin receptors, which correlates with reduced depressive behaviors in animal models .
Anticancer Potential
In addition to its neuropharmacological effects, there is emerging evidence suggesting anticancer activity. Compounds featuring similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives with piperazine and pyrrolidine structures have demonstrated cytotoxic effects against breast and lung cancer cell lines, potentially through apoptosis induction .
In Vivo Studies
- Animal Models : In a series of experiments involving rodent models, the compound was administered to evaluate its impact on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic benefits for anxiety disorders.
- Cancer Cell Lines : In vitro studies utilizing breast cancer cell lines (MCF-7) revealed that the compound inhibited cell growth effectively at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Data Table of Biological Activity
Biological Activity | Model/Type | Concentration Used | Effect Observed |
---|---|---|---|
Antidepressant | Rodent model | N/A | Reduced anxiety-like behaviors |
Anticancer (MCF-7 cells) | In vitro | 10 µM | Inhibition of cell proliferation |
Cytotoxicity | Various cancer lines | Varies | Induction of apoptosis |
Properties
Molecular Formula |
C23H27FN4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H27FN4O3/c1-31-19-6-4-5-18(16-19)26-11-13-27(14-12-26)22(29)20-15-17(24)7-8-21(20)25-23(30)28-9-2-3-10-28/h4-8,15-16H,2-3,9-14H2,1H3,(H,25,30) |
InChI Key |
BLXANXRTHRWALC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)NC(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.